2-Ethylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethylpiperazine and related compounds involves several chemical reactions, starting from basic precursors to achieve the desired structural motifs. One method involves the reaction of ethylenediamine with halogenated compounds. For instance, N-Ethylpiperazine was synthesized from piperazine and bromoethane through an alkylation reaction, achieving a yield above 90% and purity reaching 99% (Peng Li, 2000). Another approach is the synthesis of 2-Phenylpiperazine, a related compound, from phenylacetic acid, showcasing the diverse methods of synthesizing piperazine derivatives (Xuan Yun, 2003).
Molecular Structure Analysis
The molecular structure of 2-Ethylpiperazine derivatives has been extensively analyzed using techniques like X-ray crystallography. For example, the structural characterization of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate revealed its crystallization in the orthorhombic system, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Abdelhamid Chiheb Dhieb et al., 2015).
Chemical Reactions and Properties
2-Ethylpiperazine undergoes various chemical reactions, highlighting its chemical versatility. The reaction of N-acylpiperazines with CO and ethylene in the presence of a catalyst like Rh_4(CO)_12 results in carbonylation at a C-H bond, demonstrating the compound's reactivity and potential for complex synthesis (Y. Ishii et al., 1997).
Physical Properties Analysis
The physical properties of 2-Ethylpiperazine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are often determined through differential scanning calorimetry (DSC) and other analytical techniques, providing insights into the compound's stability and behavior under different conditions.
Chemical Properties Analysis
The chemical properties of 2-Ethylpiperazine, including its reactivity with different chemical groups and conditions, are essential for its application in synthetic chemistry. For example, the fully automated synthesis of N-aryl- and N-aryl-N'-methylpiperazines demonstrates the compound's utility in high-throughput chemistry and its potential for scalability (H. C. Rudbeck et al., 2005).
Scientific Research Applications
Vapor-Liquid Equilibrium Studies : NEP is used in the study of vapor-liquid equilibrium, particularly in binary systems involving water and piperazine. These studies are fundamental for the synthesis of drugs and dyes and for understanding thermodynamic properties (Guo Fei-yan, 2000).
Synthesis of Medicinally Relevant Compounds : NEP is integral to methodologies for synthesizing N-(2-pyridyl)-N'-ethylpiperazines, structures found in various medicinally relevant compounds. The developed methods allow for a rapid and modular access to these compounds, highlighting the importance of NEP in pharmaceutical synthesis (Dmitry I. Bugaenko et al., 2017).
Structural Studies : NEP is used in the study of crystal structures of various compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, to understand the molecular conformations and interactions. These studies are crucial in drug design and understanding molecular interactions (S. Ozbey et al., 2001).
Biological Activity Studies : NEP derivatives are studied for their biological activities. For example, novel compounds involving NEP structures have been investigated for their potential in improving learning and memory in mice, demonstrating the role of NEP derivatives in neuropharmacological research (Zhang Hong-ying, 2012).
Organic–Inorganic Hybrid Materials : NEP has been used in the synthesis of novel organic–inorganic hybrid materials, such as [2-ethylpiperazine tetrachlorocuprate(II)], which shows potential as a superconductor. Such materials are investigated for their physico-chemical characteristics, non-covalent interactions, and biological activity, demonstrating the broad applicability of NEP in materials science (Afef Gannouni et al., 2023).
Safety And Hazards
When handling 2-Ethylpiperazine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-ethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-6-5-7-3-4-8-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOHZOPKNFZZAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555828 | |
Record name | 2-Ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpiperazine | |
CAS RN |
13961-37-0 | |
Record name | 2-Ethylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13961-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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